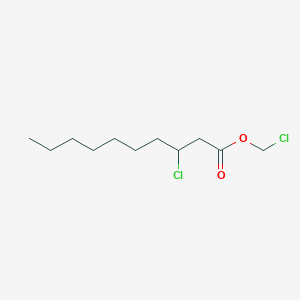
3-Chlorodecanoic acid, chloromethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorodecanoic acid, chloromethyl ester is an organic compound with the molecular formula C₁₁H₂₀Cl₂O₂ It is a chlorinated ester derived from decanoic acid, featuring both a chloromethyl and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorodecanoic acid, chloromethyl ester can be synthesized through the esterification of 3-chlorodecanoic acid with chloromethyl alcohol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve high purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chlorodecanoic acid, chloromethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-chlorodecanoic acid and chloromethyl alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Substitution: Common nucleophiles include sodium hydroxide, sodium methoxide, and ammonia.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Hydrolysis: 3-Chlorodecanoic acid and chloromethyl alcohol.
Substitution: Products vary depending on the nucleophile used, such as 3-chlorodecanoic acid derivatives.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the ester.
Scientific Research Applications
3-Chlorodecanoic acid, chloromethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chloromethyl and chloro groups into target molecules.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 3-Chlorodecanoic acid, chloromethyl ester involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols. The compound’s reactivity is influenced by the presence of the chloro group, which can stabilize or destabilize intermediates in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloroundecanoic acid, chloromethyl ester: Similar structure but with an additional carbon in the alkyl chain.
3-Chlorooctanoic acid, chloromethyl ester: Similar structure but with a shorter alkyl chain.
3-Chlorododecanoic acid, chloromethyl ester: Similar structure but with a longer alkyl chain.
Uniqueness
3-Chlorodecanoic acid, chloromethyl ester is unique due to its specific chain length and the presence of both a chloromethyl and a chloro group
Properties
CAS No. |
80418-80-0 |
|---|---|
Molecular Formula |
C11H20Cl2O2 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
chloromethyl 3-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-7-10(13)8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChI Key |
MQXLUSRAEHYPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















